molecular formula C10H22N2 B15256247 1-[1-(Propan-2-yl)pyrrolidin-2-yl]propan-2-amine

1-[1-(Propan-2-yl)pyrrolidin-2-yl]propan-2-amine

Cat. No.: B15256247
M. Wt: 170.30 g/mol
InChI Key: YHVBMWHBTZBDBB-UHFFFAOYSA-N
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Description

1-[1-(Propan-2-yl)pyrrolidin-2-yl]propan-2-amine is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.

Preparation Methods

The synthesis of 1-[1-(Propan-2-yl)pyrrolidin-2-yl]propan-2-amine typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors. One common method is the cyclization of appropriate precursors under specific reaction conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-[1-(Propan-2-yl)pyrrolidin-2-yl]propan-2-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[1-(Propan-2-yl)pyrrolidin-2-yl]propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(Propan-2-yl)pyrrolidin-2-yl]propan-2-amine involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to bind to certain proteins and enzymes, influencing their activity. This binding can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-[1-(Propan-2-yl)pyrrolidin-2-yl]propan-2-amine can be compared to other pyrrolidine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

1-(1-propan-2-ylpyrrolidin-2-yl)propan-2-amine

InChI

InChI=1S/C10H22N2/c1-8(2)12-6-4-5-10(12)7-9(3)11/h8-10H,4-7,11H2,1-3H3

InChI Key

YHVBMWHBTZBDBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCC1CC(C)N

Origin of Product

United States

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